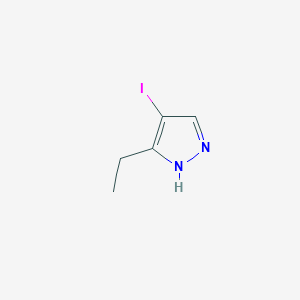

3-乙基-4-碘-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

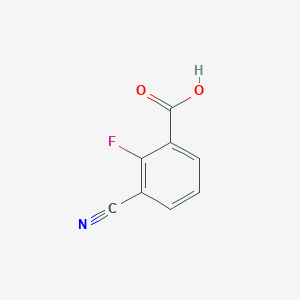

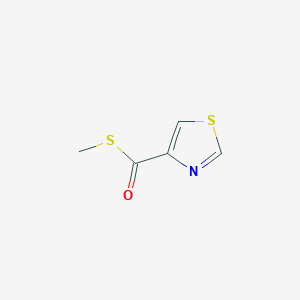

“3-Ethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a class of five-membered heterocyclic compounds containing two nitrogen atoms . Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

科学研究应用

药物化学与药物发现

吡唑在药物开发中是宝贵的支架。研究人员一直在探索吡唑衍生物的合成,以期获得其潜在的治疗效果。 具体而言,3-乙基-4-碘-1H-吡唑衍生物可能对特定靶点具有生物活性,使其成为药物设计的很有希望的候选者 .

农药化学

农药行业得益于基于吡唑的化合物。这些分子可以作为杀菌剂、除草剂或杀虫剂。 研究人员正在研究3-乙基-4-碘-1H-吡唑衍生物在作物保护和害虫防治方面的功效 .

配位化学

吡唑以其与金属离子的配位能力而闻名。研究人员正在探索3-乙基-4-碘-1H-吡唑与各种金属的络合行为。 这些配合物可能在催化、传感器或材料科学中找到应用 .

有机金属化学

在有机金属化学中,吡唑配体起着至关重要的作用。 研究人员合成含有3-乙基-4-碘-1H-吡唑的有机金属配合物,以研究它们的反应性、稳定性和催化性能 .

绿色合成

人们对可持续化学的兴趣导致了对绿色合成方法的探索。研究人员正在研究制备3-乙基-4-碘-1H-吡唑衍生物的环保方法。 微波辅助或无溶剂反应是这类绿色方法的例子 .

生物活性

吡唑衍生物的药理学潜力是目前研究的热点。科学家们评估了3-乙基-4-碘-1H-吡唑化合物对特定疾病靶点(例如癌症、炎症或传染病)的生物活性。 了解它们的机制和毒性特征对于药物开发至关重要 .

这些应用突出了3-乙基-4-碘-1H-吡唑在科学研究中的多功能性和重要性。 研究人员正在继续探索新的合成策略并评估其在不同领域的潜力 . 如果您需要更多详细信息或其他应用,请随时提问!😊

未来方向

Pyrazoles, including “3-Ethyl-4-iodo-1H-pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . Future research could focus on exploring the synthesis methods, chemical reactions, and biological activities of “3-Ethyl-4-iodo-1H-pyrazole” and its derivatives .

作用机制

Target of Action

3-Ethyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles have been found to interact with several targets, including Alcohol dehydrogenase 1C , Alcohol dehydrogenase 1B , Alcohol dehydrogenase 1A , and Mycocyclosin synthase . These enzymes play crucial roles in various biological processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound involved in the survival of Mycobacterium tuberculosis .

Mode of Action

Pyrazole derivatives are known for their diverse biological activities, including antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects . These effects are likely due to the interaction of the pyrazole ring with its targets, leading to changes in the function of these targets .

Biochemical Pathways

Given the targets it interacts with, it can be inferred that it may influence pathways related to alcohol metabolism and the survival of mycobacterium tuberculosis

Pharmacokinetics

The iodine atom in the molecule could potentially enhance its bioavailability and stability .

Result of Action

Given its potential targets and the known effects of pyrazole derivatives, it may have a range of effects, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic activities .

Action Environment

The action, efficacy, and stability of 3-Ethyl-4-iodo-1H-pyrazole could be influenced by various environmental factors. For instance, the presence of iodine and ammonium hydroxide can lead to the formation of 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole

属性

IUPAC Name |

5-ethyl-4-iodo-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHAGBAOGUEQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634941 |

Source

|

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

442876-19-9 |

Source

|

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。